molecular formula C20H18O4 B13761389 (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol CAS No. 69260-85-1

(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol

Cat. No.: B13761389
CAS No.: 69260-85-1
M. Wt: 322.4 g/mol
InChI Key: MSEPVWJAXDXICK-UYAOXDASSA-N
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Description

(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol typically involves multi-step organic reactions. One common approach might include:

    Formation of the polycyclic aromatic core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.

    Addition of methanol groups: This can be done through reactions such as the reduction of corresponding aldehydes or ketones using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives with reduced aromaticity.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A simpler polycyclic aromatic hydrocarbon without hydroxyl or methanol groups.

    3,4-Dihydroxybenz(a)anthracene: Lacks the methanol groups but has similar hydroxylation.

    7,12-Dimethylbenz(a)anthracene: Contains methyl groups instead of methanol groups.

Properties

CAS No.

69260-85-1

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

(3R,4R)-7,12-bis(hydroxymethyl)-3,4-dihydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C20H18O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,18,20-24H,9-10H2/t18-,20-/m1/s1

InChI Key

MSEPVWJAXDXICK-UYAOXDASSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=C[C@H]([C@@H]4O)O)CO

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(C4O)O)CO

Origin of Product

United States

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